
5-Cyclopropoxy-2-(methylthio)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-2-(methylthio)benzoic acid is an organic compound with the molecular formula C11H12O3S It contains a cyclopropoxy group and a methylthio group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-2-(methylthio)benzoic acid typically involves the introduction of the cyclopropoxy and methylthio groups onto a benzoic acid derivative. One common method involves the use of Grignard reagents, where a cyclopropylmagnesium bromide reacts with a suitable benzoic acid derivative to form the cyclopropoxy group. The methylthio group can be introduced via nucleophilic substitution reactions using methylthiolate anions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes often use continuous flow reactors and automated systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-2-(methylthio)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The cyclopropoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like thiolates, amines, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
5-Cyclopropoxy-2-(methylthio)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the effects of cyclopropoxy and methylthio groups on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-2-(methylthio)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting various biochemical pathways. The cyclopropoxy and methylthio groups can influence the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-(Methylthio)benzoic acid: Similar structure but lacks the cyclopropoxy group.
Cyclopropoxybenzoic acid: Similar structure but lacks the methylthio group.
Uniqueness
5-Cyclopropoxy-2-(methylthio)benzoic acid is unique due to the presence of both cyclopropoxy and methylthio groups, which can impart distinct chemical and biological properties
Properties
Molecular Formula |
C11H12O3S |
|---|---|
Molecular Weight |
224.28 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-methylsulfanylbenzoic acid |
InChI |
InChI=1S/C11H12O3S/c1-15-10-5-4-8(14-7-2-3-7)6-9(10)11(12)13/h4-7H,2-3H2,1H3,(H,12,13) |
InChI Key |
WIMHPAVIQHNDKD-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=C1)OC2CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


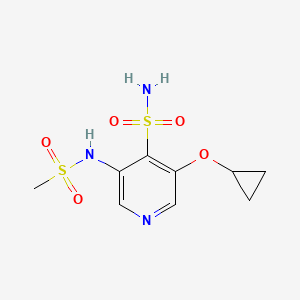
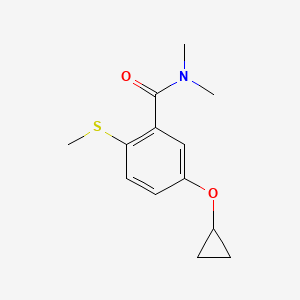
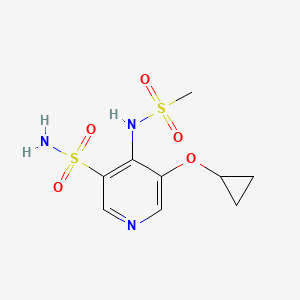
![2-Phenylethyl 4-{2-[(biphenyl-2-yloxy)acetyl]hydrazinyl}-4-oxobutanoate](/img/structure/B14814112.png)
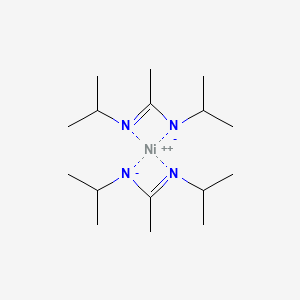
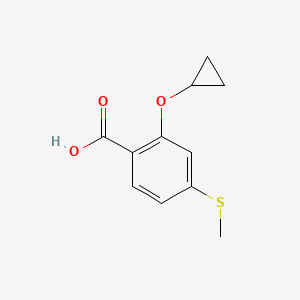
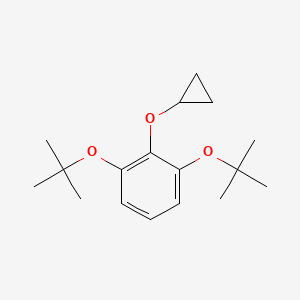
![Methyl 4-[({2-[(3-iodo-4-methoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)amino]-4-oxobutanoate](/img/structure/B14814142.png)

![N-(2-Fluoro-3,5-dimethoxyphenyl)-N-(1H-imidazol-2-ylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)pyrido[2,3-b]pyrazin-6-amine, sulfate](/img/structure/B14814157.png)
![tert-butyl 2-amino-2-[(2R)-morpholin-2-yl]acetate](/img/structure/B14814166.png)
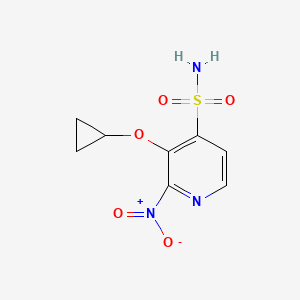
![3,5-dichloro-N-[(E)-(2-methyl-1H-indol-3-yl)methylidene]aniline](/img/structure/B14814173.png)
![N-{(E)-[4-(diethylamino)phenyl]methylidene}-2-methyl-5-nitroaniline](/img/structure/B14814184.png)
